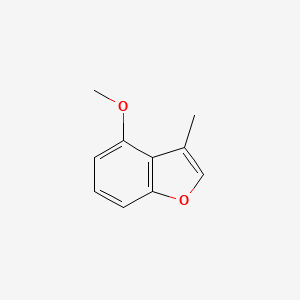

4-Methoxy-3-methylbenzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

4-methoxy-3-methyl-1-benzofuran |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-9-5-3-4-8(11-2)10(7)9/h3-6H,1-2H3 |

InChI Key |

HFPWQSZSVSPNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Methylbenzofuran and Its Derivatives

Conventional and Advanced Synthetic Routes to the Benzofuran (B130515) Core

The construction of the benzofuran nucleus can be achieved through a variety of synthetic routes, ranging from traditional name reactions to modern transition-metal-catalyzed processes. Conventionally, methods like the Perkin synthesis, which originally started from coumarin (B35378), have laid the groundwork. jocpr.com Other classical approaches include intramolecular cyclizations of ketoesters derived from o-hydroxyacetophenone in the presence of low-valent titanium, a method related to the McMurry reaction. jocpr.com

Modern synthetic chemistry has introduced more efficient and versatile methods. Transition-metal catalysis, particularly with palladium, has become a cornerstone for benzofuran synthesis. acs.org For instance, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization, provides a powerful route to 2,3-disubstituted benzofurans. organic-chemistry.org Similarly, palladium-catalyzed intramolecular O-arylation of enolates and oxidative annulation of phenols with alkynes are effective strategies. researchgate.netresearchgate.net

Advanced routes also leverage other metals. Rhodium-catalyzed cyclization of O-alkynyl phenols and iridium-catalyzed hydrogen transfer from benzylic alcohols offer alternative pathways. organic-chemistry.orgresearchgate.net Iron(III)-mediated intramolecular cyclization of electron-rich aryl ketones has been shown to be effective, where an alkoxy substituent on the benzene (B151609) ring is crucial for efficient cyclization. nih.govmdpi.com Furthermore, innovative strategies such as visible-light-mediated catalysis and metal-free cyclizations using hypervalent iodine reagents have emerged as powerful tools for constructing the benzofuran core under mild conditions. nih.govorganic-chemistry.orgnih.gov

| Method Type | Key Reactants | Catalyst/Reagent | Description |

| Conventional | o-Hydroxyacetophenone, Acid Chlorides | Low-Valent Titanium | Intramolecular cyclization of derived ketoesters. jocpr.com |

| Palladium-Catalyzed | o-Iodoanisoles, Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI | Sonogashira coupling followed by electrophilic cyclization. organic-chemistry.org |

| Palladium-Catalyzed | o-Cinnamyl Phenols | PdCl₂(CH₃CN)₂ | Regioselective 5-exo-trig intramolecular oxidative cyclization. organic-chemistry.org |

| Iron-Catalyzed | Electron-Rich Aryl Ketones | FeCl₃ | Intramolecular cyclization via oxidative C-O bond formation. nih.govmdpi.com |

| Metal-Free | o-Hydroxystilbenes | PhI(OAc)₂ | Oxidative cyclization mediated by a hypervalent iodine reagent. nih.govorganic-chemistry.org |

Strategies for the Regioselective Synthesis of 4-Methoxy-3-methylbenzofuran and Isomeric Analogues

Achieving the specific 4-methoxy-3-methyl substitution pattern requires precise control over the regiochemistry of the cyclization and functionalization steps. The choice of starting materials and reaction conditions is paramount to prevent the formation of undesired isomers. nih.gov For example, in Friedel-Crafts-type cyclizations of α-phenoxycarbonyl compounds, the regiochemical outcome is predictable when only one ortho position is available for cyclization. oregonstate.edu However, when both ortho positions are unsubstituted, mixtures are common, necessitating strategies to direct the reaction to the desired position. oregonstate.edu

One strategy involves using starting materials where the substitution pattern is pre-defined. For the synthesis of 4-methoxy-3-methylbenzofuran, a logical precursor would be a derivative of 2-methoxy-6-substituted phenol (B47542), which would direct cyclization to form the 4-methoxybenzofuran (B8762342) ring. The 3-methyl group can be introduced either from the coupling partner or by subsequent functionalization.

Condensation reactions are a well-established method for building the furan (B31954) ring onto a phenol. The Rap-Stoermer reaction, which involves the condensation of α-haloketones with substituted salicylaldehydes in the presence of a base like triethylamine, is a classic example. nih.gov This approach leads to the formation of 2-substituted benzofurans.

A more direct route to the benzofuran core involves the reaction of phenols with α-haloketones. nih.gov Titanium tetrachloride has been shown to promote a one-step synthesis of benzofurans from these starting materials, proceeding through a Friedel-Crafts-like alkylation followed by intramolecular cyclodehydration. nih.gov This method offers high regioselectivity and accommodates a broad range of substrates. For instance, the reaction of various alkyl- or alkoxy-substituted phenols with 2-chlorocyclohexanone (B41772) produces the corresponding benzofurans in excellent yields. nih.gov Claisen condensation can also be used to form dicarbonyl intermediates that subsequently cyclize to form the benzofuran ring. quimicaorganica.org

Intramolecular cyclization is one of the most common and powerful strategies for synthesizing the benzofuran core. rsc.org These reactions typically involve the formation of an O–C2 or C2–C3 bond in a ring-closing step. A variety of precursors can be designed to undergo cyclization under different conditions.

Palladium-catalyzed oxidative cyclization of o-cinnamyl phenols, for example, provides 2-benzyl benzofurans. mdpi.com Another approach is the transition-metal-free, base-promoted intramolecular cyclization of o-bromobenzylketones, which offers a facile route to substituted benzofurans. researchgate.netnih.gov Acid-catalyzed cyclization of α-aryloxycarbonyl compounds is another effective method. rsc.org For the synthesis of 4-methoxy-3-methylbenzofuran, an intramolecular cyclization of a precursor like 2-(2-methoxy-6-methylphenoxy)ketone could be envisioned. The presence of the methoxy (B1213986) group on the phenol ring is often essential for promoting efficient cyclization in many protocols. nih.gov

The methoxy and methyl groups of 4-methoxy-3-methylbenzofuran can be introduced at different stages of the synthesis. The most straightforward approach is to start with a phenol that already contains the desired methoxy group at the correct position, such as a derivative of vanillin (B372448) or isovanillin. jocpr.com For example, the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been achieved starting from vanillin, which is first converted to a propargyl ether. jocpr.com Subsequent rearrangement and cyclization construct the 2-methylbenzofuran (B1664563) ring. jocpr.com

The methyl group at the C3 position can be introduced by using an appropriate ketone precursor in condensation or cyclization reactions. For instance, using a ketone with a methyl group alpha to the carbonyl in a reaction with an o-halophenol can lead to a 3-methylbenzofuran (B1293835). Alternatively, C-H functionalization techniques could potentially be used to introduce a methyl group onto a pre-formed 4-methoxybenzofuran core, although controlling the regioselectivity of such a reaction would be a significant challenge.

Synthesis of Key Intermediates and Precursors for 4-Methoxy-3-methylbenzofuran Derivatives

The successful synthesis of 4-methoxy-3-methylbenzofuran relies on the efficient preparation of key intermediates. Substituted phenols, salicylaldehydes, and o-hydroxyacetophenones are common starting points for many benzofuran syntheses. jocpr.comnih.gov For the target molecule, a crucial precursor would be a 2-methoxy-6-substituted phenol.

One common intermediate for benzofuran synthesis is 1-(benzofuran-2-yl)-2-bromoethan-1-one, which can be prepared from 2-acetyl benzofuran and bromine. tandfonline.com This intermediate is highly versatile for building more complex heterocyclic systems attached to the benzofuran core. tandfonline.com Another important class of precursors are o-alkenylphenols, which can be prepared via Friedel-Crafts alkylation of phenols with cinnamyl alcohols and subsequently undergo oxidative cyclization. mdpi.com The synthesis of natural products containing benzofuran rings often involves the preparation of complex precursors, such as substituted o-hydroxyarylalkynes, which can undergo tandem cyclization to form the desired benzofuran structure. rsc.org

Application of Multicomponent Reactions (MCRs) in Benzofuran Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, offer a highly efficient and atom-economical approach to complex molecules. tandfonline.com MCRs have been successfully applied to the synthesis of highly functionalized benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. oup.com

One example involves the cascade reaction of N-phenylsalicylideneamines, 1,3-dicarbonyl compounds, and N-iodosuccinimide (NIS) to produce substituted 2,3-dihydrobenzofurans in moderate to good yields. oup.com Another MCR approach involves a base-catalyzed reaction of aryl chalcones, thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one to synthesize complex dihydropyrazolylthiazole derivatives attached to a benzofuran ring. tandfonline.com A microwave-assisted MCR has also been developed for the synthesis of benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and aldehydes, allowing for the rapid generation of diverse benzofuran libraries. kcl.ac.uk While a direct MCR for 4-methoxy-3-methylbenzofuran is not explicitly reported, the principles could be adapted by carefully selecting the appropriate substituted starting materials.

| MCR Type | Reactants | Product Type | Key Features |

| Cascade Reaction | N-phenylsalicylideneamines, 1,3-dicarbonyl compounds, NIS | Highly substituted 2,3-dihydrobenzofurans | Forms multiple bonds in a single operation. oup.com |

| Base-Catalyzed | Aryl chalcones, Thiosemicarbazide, 1-(Benzofuran-2-yl)-2-bromoethan-1-one | 4-(Benzofuran-2-yl)-dihydropyrazolylthiazoles | Efficient construction of complex heterocyclic systems. tandfonline.com |

| Microwave-Assisted | Amines, 2'-Hydroxyacetophenones, Aldehydes | Benzofuran-2-carboxamides | Fast, versatile, and transition-metal-free. kcl.ac.uk |

Comprehensive Structural Characterization and Spectroscopic Analysis of 4 Methoxy 3 Methylbenzofuran Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Interpretation and Coupling Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electronegative atoms or groups deshield protons, causing them to resonate at a higher chemical shift (downfield). msu.eduwisc.edu Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity data. ubc.ca

For 4-Methoxy-3-methylbenzofuran, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, the methoxy (B1213986) group protons, and the methyl group protons.

Key Spectral Features:

Aromatic Protons (H-5, H-6, H-7): These protons appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Their specific shifts and coupling patterns (doublets, triplets) are dictated by their position on the benzene (B151609) ring and their coupling with neighboring protons. For instance, H-5 would likely appear as a doublet due to coupling with H-6, H-6 as a triplet (or doublet of doublets) coupling to H-5 and H-7, and H-7 as a doublet coupling to H-6.

Furan Proton (H-2): The proton on the furan ring is expected to appear as a singlet or a very finely split quartet due to long-range coupling with the C3-methyl group, typically in the range of δ 7.0-7.5 ppm.

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm, due to the deshielding effect of the attached oxygen atom.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C3 position will also produce a singlet (or a narrow doublet if coupled to H-2), appearing further upfield around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Data for 4-Methoxy-3-methylbenzofuran (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.25 | q | ~1.1 |

| H-5 | ~6.85 | d | ~8.0 |

| H-6 | ~7.15 | t | ~8.0 |

| H-7 | ~6.75 | d | ~8.0 |

| 4-OCH₃ | ~3.90 | s | - |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attachment to electronegative atoms). chemguide.co.uklibretexts.org

Key Spectral Features:

Quaternary Carbons (C-3, C-3a, C-4, C-7a): These carbons, which are not attached to any protons, generally produce weaker signals. The oxygen-bearing carbons (C-4, C-7a) will be significantly downfield. Typical shifts for aromatic and furanoid quaternary carbons range from δ 110 to 160 ppm.

Aromatic and Furan Methine Carbons (C-2, C-5, C-6, C-7): These carbons will resonate in the aromatic region, generally between δ 100 and 140 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is highly characteristic and appears in a narrow range, typically δ 55-60 ppm. nih.gov

Methyl Carbon (-CH₃): The C3-methyl carbon is an sp³-hybridized carbon and will appear at the highest field (lowest ppm value), typically in the range of δ 10-20 ppm.

Table 2: Predicted ¹³C NMR Data for 4-Methoxy-3-methylbenzofuran (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~143.0 |

| C-3 | ~115.5 |

| C-3a | ~128.0 |

| C-4 | ~155.0 |

| C-5 | ~109.0 |

| C-6 | ~124.5 |

| C-7 | ~105.0 |

| C-7a | ~145.0 |

| 4-OCH₃ | ~55.8 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity

2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For 4-Methoxy-3-methylbenzofuran, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their sequence on the benzene ring. A weak correlation might also be observed between the H-2 and the 3-methyl protons, confirming their four-bond coupling. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the known ¹H chemical shifts to their corresponding ¹³C signals. For example, it would link the proton signal at ~3.90 ppm to the carbon signal at ~55.8 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu It is powerful for piecing together the molecular skeleton by connecting fragments, especially around quaternary carbons. Key expected HMBC correlations for 4-Methoxy-3-methylbenzofuran would include:

The methoxy protons (~3.90 ppm) correlating to the C-4 carbon (~155.0 ppm).

The methyl protons (~2.20 ppm) correlating to C-2 (~143.0 ppm), C-3 (~115.5 ppm), and C-3a (~128.0 ppm).

The furan proton H-2 (~7.25 ppm) correlating to C-3, C-3a, and C-7a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in determining the molecular formula, and offers structural information through the analysis of fragmentation patterns. nih.gov

For 4-Methoxy-3-methylbenzofuran (C₁₀H₁₀O₂), the molecular weight is 162.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to this exact mass.

The fragmentation pattern provides a fingerprint of the molecule. Upon ionization, the molecular ion can break apart into smaller, stable fragment ions. The fragmentation of benzofuran (B130515) derivatives often involves cleavage of the ether bond and side chains. researchgate.net A plausible fragmentation pathway for 4-Methoxy-3-methylbenzofuran might include:

Loss of a methyl radical: A common fragmentation for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion [M-15]⁺.

Loss of carbon monoxide: Subsequent loss of a neutral carbon monoxide (CO) molecule from the furan ring is a characteristic fragmentation pathway for benzofurans, resulting in an [M-15-28]⁺ ion.

Retro-Diels-Alder (RDA) reaction: Cleavage of the furan ring can also occur.

Table 3: Predicted Mass Spectrometry Data for 4-Methoxy-3-methylbenzofuran

| m/z Value | Ion Identity | Description |

|---|---|---|

| 162.19 | [C₁₀H₁₀O₂]⁺ | Molecular Ion [M]⁺ |

| 147.17 | [C₉H₇O₂]⁺ | Loss of methyl radical (•CH₃) from methoxy group |

| 131.17 | [C₉H₇O]⁺ | Loss of oxygen or formyl radical |

Note: Fragmentation is predicted based on the general behavior of related chemical classes. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). msu.edu Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.org

The IR spectrum of 4-Methoxy-3-methylbenzofuran is expected to display several characteristic absorption bands that confirm its key structural features. libretexts.org

Key Absorption Bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. vscht.czpressbooks.pub

Aliphatic C-H Stretch: The C-H bonds of the methyl and methoxy groups (sp³ C-H) will show absorption bands just below 3000 cm⁻¹. pressbooks.pub

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to one or more medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Ether Stretch: The stretching vibration of the aryl-alkyl ether bond (Ar-O-CH₃) is a strong, characteristic band typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The furan C-O-C stretch will also absorb in this fingerprint region.

Table 4: Predicted Characteristic IR Absorption Bands for 4-Methoxy-3-methylbenzofuran

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (sp²) |

| ~2980-2850 | C-H Stretch | Aliphatic (sp³) |

| ~1610, 1580, 1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl-Alkyl Ether |

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single, well-ordered crystal, one can generate an electron density map from which the exact positions of atoms can be determined, yielding definitive information on bond lengths, bond angles, and intermolecular interactions. mdpi.com

While a published single-crystal X-ray structure for 4-Methoxy-3-methylbenzofuran was not identified in the surveyed literature, an analysis would provide unequivocal proof of its structure. Based on studies of similar benzofuran derivatives, such an analysis would be expected to confirm: nih.govresearchgate.net

The planarity of the benzofuran ring system.

The specific bond lengths of the C-C and C-O bonds within the fused ring system and the methoxy group.

The bond angles throughout the molecule, confirming hybridization and geometry.

The conformation of the methoxy group relative to the aromatic ring.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···π interactions, which govern the crystal packing. nih.gov

This technique remains the gold standard for absolute structure confirmation, and its application would definitively validate the structural features of 4-Methoxy-3-methylbenzofuran inferred from other spectroscopic methods.

Chromatographic Methods for Purification and Analytical Assessment

The purification and analytical assessment of 4-Methoxy-3-methylbenzofuran rely on various chromatographic techniques. These methods are essential for isolating the compound from reaction mixtures and for verifying its purity and identity. The selection of a specific chromatographic method depends on the scale of the separation (preparative or analytical) and the desired level of resolution.

Purification by Flash Column Chromatography

Flash column chromatography is a widely employed technique for the purification of 4-Methoxy-3-methylbenzofuran on a preparative scale. This method is particularly useful for separating the target compound from byproducts and unreacted starting materials after its synthesis. The principle of this technique is based on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.

In a typical procedure, the crude reaction mixture containing 4-Methoxy-3-methylbenzofuran is loaded onto a column packed with silica gel. A solvent system, commonly a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

The choice of the solvent system is critical for achieving good separation. The polarity of the mobile phase is often gradually increased (gradient elution) to effectively elute compounds with varying polarities.

Table 1: Typical Flash Column Chromatography Parameters for Purification of Benzofuran Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Elution Mode | Gradient or Isocratic |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

Analytical Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to assess the purity of 4-Methoxy-3-methylbenzofuran and to quantify its presence in a mixture. Reversed-phase HPLC is a common mode used for the analysis of benzofuran derivatives.

In reversed-phase HPLC, a non-polar stationary phase is used in conjunction with a polar mobile phase. For the analysis of a related compound, 3-methylbenzofuran (B1293835), a method utilizing a C18 column with a mobile phase of acetonitrile, water, and an acid modifier has been reported, which can serve as a starting point for method development for 4-Methoxy-3-methylbenzofuran. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. For mass spectrometry (MS) compatible applications, volatile modifiers like formic acid are preferred. sielc.com

Table 2: Exemplary HPLC Conditions for the Analysis of a Structurally Related Benzofuran

| Parameter | Condition |

|---|---|

| Stationary Phase | Newcrom R1 (C18) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Mode | Reversed-Phase |

Note: This table is based on a method for the similar compound 3-Methylbenzofuran and may require optimization for 4-Methoxy-3-methylbenzofuran. sielc.com

Analytical Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the analytical assessment of 4-Methoxy-3-methylbenzofuran. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis.

In GC, the sample is vaporized and injected into a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

Table 3: General Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for Analysis of Aromatic Compounds

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized temperature gradient (e.g., initial hold, ramp, final hold) |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) |

The separation of positional isomers of substituted benzofurans can be challenging and may require high-resolution capillary columns and careful optimization of the chromatographic conditions. researchgate.netnih.gov

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the compound 4-Methoxy-3-methylbenzofuran are not publicly available. The requested in-depth data for the sections and subsections outlined below could not be located.

While the methodologies listed—such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the calculation of reactivity descriptors—are standard computational chemistry techniques, published research applying these specific analyses to 4-Methoxy-3-methylbenzofuran could not be identified in the search results.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following requested structure:

Chemical Reactivity and Reaction Mechanisms of 4 Methoxy 3 Methylbenzofuran

Reaction Pathways Involving the Benzene (B151609) Moiety

The benzene ring of 4-Methoxy-3-methylbenzofuran is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy (B1213986) group. This activation is a consequence of the +M (mesomeric) and +I (inductive) effects of the methoxy group, which increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The directing influence of the substituents on the benzene ring dictates the regioselectivity of these reactions.

The primary positions for electrophilic attack on the benzene ring are ortho and para to the activating methoxy group. In the case of 4-Methoxy-3-methylbenzofuran, the positions of interest are C5, and C7. The C5 position is para to the methoxy group, while the C7 position is ortho. The directing effects of the substituents can be summarized as follows:

| Position | Activating/Deactivating Group | Expected Reactivity |

| C5 | Para to -OCH3 | Activated |

| C6 | Meta to -OCH3 | Less Activated |

| C7 | Ortho to -OCH3 | Activated |

Typical electrophilic aromatic substitution reactions that can be anticipated for the benzene moiety of 4-Methoxy-3-methylbenzofuran include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Under standard nitrating conditions (e.g., HNO₃/H₂SO₄), electrophilic attack by the nitronium ion (NO₂⁺) is expected to occur primarily at the C5 and C7 positions.

Halogenation: Reactions with halogens (e.g., Br₂ in the presence of a Lewis acid) will lead to the introduction of a halogen atom at the activated positions of the benzene ring.

Friedel-Crafts Acylation and Alkylation: These reactions, employing acyl or alkyl halides with a Lewis acid catalyst, are also directed to the C5 and C7 positions.

The regiochemical outcome of these reactions will be influenced by both electronic and steric factors. While both C5 and C7 are electronically activated, the steric hindrance from the adjacent furan (B31954) ring and the methyl group at C3 may influence the relative yields of the substituted products.

Nucleophilic and Electrophilic Reactivity at Furan Ring Positions

The furan ring of benzofurans possesses a distinct reactivity profile. The π-electron system of the furan ring is susceptible to electrophilic attack, with the C2 and C3 positions being the most reactive. In 4-Methoxy-3-methylbenzofuran, the C2 position is unsubstituted, while the C3 position bears a methyl group.

Electrophilic Attack: Electrophilic substitution on the furan ring of benzofurans generally occurs preferentially at the C2 position, as the intermediate carbocation is more stabilized by resonance. However, the presence of the methyl group at the C3 position in 4-Methoxy-3-methylbenzofuran can influence this reactivity. The methyl group is weakly electron-donating and can stabilize an adjacent positive charge.

| Reagent | Expected Product |

| Electrophile (E⁺) | Predominantly 2-substituted product, with potential for some 3-substitution depending on the electrophile and reaction conditions. |

Nucleophilic Attack: The furan ring is generally electron-rich and not prone to nucleophilic attack unless activated by strongly electron-withdrawing groups, which are absent in 4-Methoxy-3-methylbenzofuran. Therefore, direct nucleophilic substitution on the furan ring is not a typical reaction pathway under normal conditions.

Cycloaddition Reactions: The C2-C3 double bond of the furan ring can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a diene or a dienophile depending on the reaction partner. The electron-rich nature of the benzofuran (B130515) system suggests it would more readily react with electron-deficient dienophiles.

Ring-Opening and Cyclization Reaction Mechanisms

The benzofuran ring system can undergo ring-opening reactions under specific conditions, often promoted by acid or base catalysis, or through transition-metal-mediated processes.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxygen atom of the furan ring can be protonated, which can lead to the cleavage of the C2-O bond. This can initiate a cascade of reactions, potentially leading to the formation of substituted phenols. For instance, acid-catalyzed transformation of benzofuranyl carbinols can lead to ring-opening and subsequent recyclization to form different furan derivatives. nih.gov

Transition-Metal-Catalyzed Ring Opening: Various transition metals, such as nickel and rhodium, can catalyze the ring-opening of benzofurans. These reactions often involve the oxidative addition of the metal to the C2-O bond, followed by further transformations.

Cyclization Reactions: 4-Methoxy-3-methylbenzofuran is itself a product of a cyclization reaction. The synthesis of benzofurans often involves the intramolecular cyclization of a suitably substituted precursor. For example, the acid-catalyzed cyclization of α-phenoxy ketones is a common route. The regioselectivity of this cyclization is crucial in determining the final substitution pattern of the benzofuran.

A plausible mechanism for the formation of a benzofuran ring involves the following key steps:

Formation of an enol or enolate from an α-phenoxy ketone.

Intramolecular nucleophilic attack of the enol/enolate onto the aromatic ring.

Dehydration to form the furan ring.

Stereochemical and Regiochemical Control in Reactions

Regiochemical Control: As discussed in the previous sections, the regioselectivity of reactions involving 4-Methoxy-3-methylbenzofuran is strongly influenced by its substituent pattern.

Electrophilic Aromatic Substitution: The methoxy group is a powerful ortho, para-director, leading to substitution primarily at the C5 and C7 positions of the benzene ring.

Reactions on the Furan Ring: Electrophilic attack is generally favored at the C2 position. The synthesis of specifically substituted benzofurans often relies on strategies that control the regiochemistry of the key ring-forming step. For example, the synthesis of 4,7-disubstituted benzofurans can be achieved with high regioselectivity through specific cyclization strategies. oregonstate.edu

Structure Activity Relationship Sar Studies of 4 Methoxy 3 Methylbenzofuran Derivatives

Influence of Methoxy (B1213986) and Methyl Substituents on Biological Potency

The presence and position of methoxy and methyl groups on the benzofuran (B130515) core are pivotal in determining the biological efficacy of its derivatives. These small alkyl and alkoxy groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

The position of the methoxy group on the benzene (B151609) ring of the benzofuran nucleus is a critical determinant of biological activity. Studies comparing different positional isomers have demonstrated that this substituent can either enhance or diminish the potency of the compounds.

For instance, in a series of benzofuran derivatives evaluated for antiproliferative activity, a compound featuring a methoxy group at the C-6 position exhibited 2 to 4 times greater potency than an unsubstituted analog. nih.gov In contrast, the derivative with a methoxy group at the C-7 position was 3 to 10 times less active. nih.gov This highlights a clear preference for methoxy substitution at the C-6 position for this particular class of compounds. Further SAR analysis revealed that altering the positions of methoxy and amino groups could also lead to a reduction in activity. nih.gov

The electronic properties of the substituents play a significant role. Electron-donating groups, such as a methoxy group, at the C-6 position of the benzofuran core have been shown to enhance the inhibitory effect of certain derivatives. mdpi.com Conversely, the absence of a methoxy substituent on the heterocyclic ring has been found to be detrimental to the cytotoxic activity of some hybrid derivatives. nih.gov In other studies, the strategic placement of electron-rich groups, including methoxy and methyl groups, at the C-5 position resulted in good yields during synthesis, suggesting a favorable electronic influence. nih.gov

Table 1: Influence of Methoxy Group Position on Biological Activity

| Compound Series | Methoxy Position | Relative Potency/Activity | Reference |

|---|---|---|---|

| Antiproliferative Benzofurans | C-6 | 2-4 times more potent than unsubstituted | nih.gov |

| Antiproliferative Benzofurans | C-7 | 3-10 times less active than C-6 substituted | nih.gov |

| SIRT2 Inhibitors | C-6 | Enhanced activity with electron-donating group | mdpi.com |

The methyl group at the C-3 position of the benzofuran ring is another crucial structural feature for the biological activity of many derivatives. Comparative studies have consistently shown that the introduction of a C-3 methyl group leads to a significant enhancement in potency.

SAR analyses comparing unsubstituted benzofuran compounds against their C-3 methyl-substituted counterparts revealed a significant increase in antiproliferative activity against various cell lines upon the introduction of the methyl group. nih.gov This suggests that the C-3 position is a key site for modification to improve efficacy. This finding is supported by the development of various 3-methylbenzofuran (B1293835) and 3-(morpholinomethyl)benzofuran derivatives as potential antitumor agents. nih.gov The condensation of 3-methyl-2-benzofuran carbohydrazide with substituted benzaldehydes has also yielded a series of potent anticancer agents, further underscoring the importance of the C-3 methyl scaffold. nih.gov

Effects of Substituents and Linkers at the C-2 Position of the Benzofuran Ring

The C-2 position of the benzofuran ring is a common site for substitution, and the nature of the substituent and any linking moiety can dramatically influence biological activity. nih.gov Modifications at this position are often crucial for modulating the cytotoxic and selective properties of anticancer compounds. nih.govnih.gov

The introduction of substituted benzoyl groups at the C-2 position has been a successful strategy in developing potent benzofuran derivatives. nih.govacs.org The synthesis of C-2 benzoyl-substituted benzofurans can be achieved through palladium-catalyzed reactions, allowing for a wide range of substitutions on the benzoyl ring. nih.govacs.org The nature of these substitutions, whether electron-donating or electron-withdrawing, can fine-tune the biological activity. For example, electron-withdrawing groups on the phenyl ring of the benzoyl moiety were found to diminish the yield in certain synthetic routes, while electron-donating groups had the opposite effect, which can correlate with changes in biological potency. nih.govacs.org

The linker connecting a substituent to the C-2 position also plays a pivotal role in the SAR of benzofuran derivatives. Both the type of linker (e.g., carbonyl, alkyl) and its length can affect how the molecule interacts with its biological target.

In one study of benzofuran-isatin hybrids, the length of the alkyl linker tethering the two moieties was critical for anti-mycobacterial activity. nih.gov The investigation of propylene, butylene, pentylene, and hexylene linkers showed that longer linkers tended to enhance the activity. nih.gov

The presence of a carbonyl-containing linker, such as a carboxamide group, has also been identified as essential for the activity of certain anticancer benzofurans. nih.gov For example, the presence of a CONH group was deemed necessary for anticancer activity in one series, and an N-phenethyl carboxamide group was shown to significantly enhance antiproliferative effects. nih.gov

Table 2: Effect of Linker Length on Anti-mycobacterial Activity of Benzofuran-Isatin Hybrids

| Linker Type | Linker Length | General Effect on Activity | Reference |

|---|---|---|---|

| Alkyl | Propylene | Lower activity | nih.gov |

| Alkyl | Butylene | Moderate activity | nih.gov |

| Alkyl | Pentylene | Higher activity | nih.gov |

Modulatory Effects of Halogenation on SAR

The introduction of halogen atoms (fluorine, chlorine, bromine) into the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly in the context of anticancer agents. nih.govnih.gov Halogens can increase potency by forming "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen is a critical determinant of its effect on biological activity. nih.govresearchgate.net Halogen substitutions at the para position of a phenyl ring attached to the benzofuran are often more likely to form favorable hydrophobic interactions, leading to more potent compounds. nih.gov Studies have consistently shown that the addition of bromine, chlorine, or fluorine can significantly increase anticancer activities. nih.gov Specifically, brominated derivatives have been observed to be more cytotoxic than their chlorinated counterparts. nih.gov

Furthermore, the placement of the halogen is not restricted to the benzofuran ring itself. Attaching halogens to alkyl or acetyl side chains has also produced compounds with pronounced cytotoxic activity. nih.govresearchgate.net The introduction of bromine to a methyl or acetyl group attached to the benzofuran system was found to increase its cytotoxicity in both normal and cancer cells. researchgate.net However, the effect of halogenation can be context-dependent; in one study, a 4-halogen substituent on a benzene ring at the C-2 position was found to be unfavorable for the potency of SIRT2 inhibitors. mdpi.com

Bioisosteric Replacement Strategies in Benzofuran Core Optimization

Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is substituted with another group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity, improving its pharmacokinetic profile, or reducing toxicity. In the context of the 4-Methoxy-3-methylbenzofuran scaffold, various bioisosteric modifications have been explored to optimize its therapeutic potential.

The benzofuran core itself, a fusion of a benzene and a furan (B31954) ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comnih.gov Modifications to this core and its substituents are crucial for modulating activity. For instance, the introduction of different substituents at various positions on the benzofuran ring system can significantly impact the compound's biological efficacy. nih.gov

SAR studies on benzofuran derivatives have revealed that the nature and position of substituents are critical determinants of their cytotoxic activity against cancer cells. mdpi.comnih.gov For example, the presence of a methoxy group can be crucial for activity. In some series of benzofuran hybrids, the absence of a methoxy substituent on the heterocyclic ring was found to be detrimental to its cytotoxic effects. mdpi.com The position of the methoxy group is also a key factor; studies have shown that a methoxy group at the C-6 position can lead to higher potency compared to a methoxy group at the C-7 position. mdpi.com

Furthermore, the replacement of the oxygen atom in the furan ring with other heteroatoms, such as sulfur (to form a benzothiophene) or nitrogen (to form an indole), represents a classical bioisosteric replacement strategy. These modifications can alter the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

The following table summarizes some key bioisosteric replacements that have been investigated in the broader class of benzofuran derivatives, which could be applicable to the 4-Methoxy-3-methylbenzofuran core:

| Original Functional Group | Bioisosteric Replacement | Potential Impact on Activity |

| Methoxy Group (-OCH3) | Hydroxyl (-OH), Amino (-NH2), Halogens (F, Cl) | Altered hydrogen bonding capacity and lipophilicity, potentially affecting target binding and cell permeability. |

| Methyl Group (-CH3) | Trifluoromethyl (-CF3), Ethyl (-CH2CH3) | Modified steric bulk and electronic properties, which can influence binding affinity and metabolic stability. |

| Benzene Ring | Pyridine, Thiophene, other heterocycles | Changed electronic distribution and potential for new interactions with the biological target. |

Conformational Flexibility and Its Correlation with Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets such as enzymes and receptors. The ability of a molecule to adopt different conformations, or its conformational flexibility, can significantly influence its biological activity. For 4-Methoxy-3-methylbenzofuran derivatives, understanding the relationship between their conformational preferences and their therapeutic effects is essential for rational drug design.

The substituents on the benzofuran ring can dictate the molecule's preferred conformation. For example, the presence of bulky groups can restrict rotation around certain bonds, locking the molecule into a specific shape. This can be advantageous if the "locked" conformation is the one that binds most effectively to the target protein.

Computational modeling techniques are often employed to predict the preferred conformations of molecules and to visualize how they might bind to their biological targets. These in silico studies can provide valuable insights into the SAR of a series of compounds and guide the synthesis of new derivatives with improved activity.

Molecular Mechanistic Investigations of Biological Activities Excluding Clinical Human Data

Antiproliferative and Anticancer Action Mechanisms

Derivatives of the benzofuran (B130515) scaffold, particularly those incorporating 3-methyl and 4-methoxy substitutions, have been the subject of extensive investigation for their potential in cancer therapy. These studies have elucidated several distinct mechanisms by which these compounds inhibit cancer cell growth and proliferation.

A key anticancer strategy involves the disruption of the microtubule network within cancer cells, which is essential for cell division, motility, and intracellular transport. Certain benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble into microtubules.

One notable example is 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a compound that demonstrates exceptional potency against cancer cells. nih.gov The mechanism of action for this class of compounds involves binding to the colchicine (B1669291) site on tubulin, which prevents the assembly of tubulin dimers into microtubules. This disruption leads to the destabilization of the microtubule network, ultimately triggering mitotic catastrophe and cell death. nih.gov Structure-activity relationship (SAR) studies have shown that the potency of these benzofuran-based inhibitors can be significantly enhanced by introducing a conformational bias and an additional hydrogen bond donor to the pharmacophore. nih.gov This strategic molecular design improves the binding affinity of the compound for tubulin, leading to more effective inhibition of polymerization. nih.gov

Beyond disrupting microtubule dynamics, benzofuran derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

Studies on 3-methylbenzofuran (B1293835) derivatives have demonstrated their ability to trigger apoptosis. For instance, the benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), has been shown to be a potent pro-apoptotic agent in colorectal cancer cell lines. researchgate.net Its mechanism involves the upregulation of the tumor suppressor protein p53. researchgate.net This leads to a cascade of downstream events, including the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax and cytochrome c. researchgate.net This shift in the balance of apoptotic regulators increases the mitochondrial outer membrane permeability, indicating the involvement of the mitochondria-dependent apoptosis pathway. researchgate.net Another 3-methylbenzofuran derivative, compound 4b, was found to induce significant apoptosis (42.05%) in A549 lung cancer cells. nih.gov

In conjunction with apoptosis induction, these compounds cause cell cycle dysregulation. Compound 5a was observed to arrest the cell cycle at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 metastatic colorectal cancer cells. researchgate.net Similarly, other 3-methylbenzofuran derivatives have been reported to arrest cell growth in the pre-G1 and G2-M phases of the cell cycle. nih.gov

Table 1: Effect of Benzofuran Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 5a | HT29 (Colorectal) | G1/G0 Phase Arrest | researchgate.net |

| Compound 5a | SW620 (Colorectal) | G2/M Phase Arrest | researchgate.net |

| Compound 4b | A549 (Lung) | 42.05% Apoptosis Induction | nih.gov |

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell biology. While high levels can cause oxidative stress and damage, leading to cell death, they also function as signaling molecules. Some benzofuran derivatives have been found to modulate intracellular ROS levels, primarily exhibiting antioxidant properties.

In a cellular model of neurodegeneration, a study of 3,3-disubstituted-3H-benzofuran-2-one derivatives demonstrated their capacity to reduce intracellular ROS levels. acs.org These compounds protected differentiated SH-SY5Y cells from catechol-induced oxidative stress and cell death. The mechanism appears to involve the enhancement of cellular antioxidant defenses, specifically by boosting the expression of Heme oxygenase-1 (HO-1), a key enzyme in neuroprotection against oxidative insults. acs.org By lowering excessive ROS, these benzofuran-2-ones help restore redox homeostasis, suggesting a protective, rather than cytotoxic, mechanism in this context. acs.org

Benzofuran derivatives have been designed and synthesized to selectively inhibit specific enzymes that are known to be overactive in various cancers, thereby blocking pathways crucial for tumor growth and survival.

Mitogen-activated protein kinase-interacting kinases (Mnk): A series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been developed as potent inhibitors of Mnk1 and Mnk2. nih.gov One of the most effective compounds, 8k, displayed a half-maximal inhibitory concentration (IC50) of 0.27 µM against Mnk2 and also inhibited Mnk1. nih.gov The mechanism involves reducing the levels of phosphorylated eukaryotic translation initiation factor 4E (p-eIF4E), a downstream target of Mnk that is critical for the translation of proteins involved in cell proliferation and survival. nih.govnih.gov

Carbonic Anhydrase (CA): Benzofuran-based sulphonamides and carboxylic acids have been identified as effective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.govnih.gov These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting proliferation and metastasis. nih.govacs.org The sulphonamide derivatives inhibit the enzyme via coordination of their deprotonated SO2NH− group to the zinc ion in the enzyme's active site. nih.gov Arylsulfonehydrazone derivatives of benzofuran showed excellent selectivity for the tumor-associated hCA IX and XII isoforms over the cytosolic hCA I and II isoforms, which are more ubiquitously expressed in healthy tissues. nih.gov

Aromatase and Steroid Sulfatase (STS): In hormone-dependent cancers like breast cancer, the enzymes aromatase and steroid sulfatase are critical for the local synthesis of estrogens that fuel tumor growth. Dual aromatase-steroid sulfatase inhibitors (DASIs) based on a benzofuran scaffold have been developed. nih.gov Specifically, a 3-methylbenzofuran ketone sulfamate (B1201201) derivative containing a 4-methoxy group (compound 19e) demonstrated potent dual inhibition, with an IC50 of 35 nM for aromatase and 164 nM for STS. nih.gov The mechanism of STS inhibition involves the sulfamate moiety, which mimics the natural substrate and leads to irreversible inactivation of the enzyme. nih.gov

Table 2: Enzyme Inhibitory Activity of Specific Benzofuran Derivatives

| Derivative Class | Target Enzyme | Key Compound | IC50 Value | Reference |

|---|---|---|---|---|

| 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide | Mnk2 | 8k | 0.27 µM | nih.gov |

| Benzofuran-based sulphonamides | Carbonic Anhydrase IX | Arylsulfonehydrazone 9 | Kᵢ range: 10.0–97.5 nM | nih.gov |

| Benzofuran-based sulphonamides | Carbonic Anhydrase XII | Arylsulfonehydrazone 9 | Kᵢ range: 10.1–71.8 nM | nih.gov |

| 3-methylbenzofuran ketone sulfamate | Aromatase | 19e | 35 nM | nih.gov |

Antimicrobial and Anti-infective Mechanisms

In addition to their anticancer properties, certain benzofuran derivatives have been explored for their potential to combat infectious diseases.

The emergence of multidrug-resistant bacteria necessitates the discovery of new antibiotics with novel mechanisms of action. Targeting bacterial cell division is a promising strategy. A series of N-methylbenzofuro[3,2-b]quinoline derivatives has shown strong antibacterial activity against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The primary mode of action for these compounds is the inhibition of the bacterial cytoskeletal protein FtsZ. researchgate.net FtsZ is a tubulin homologue that is essential for bacterial cell division; it polymerizes at the division site to form the Z-ring, which constricts to divide the cell. The benzofuran derivatives function as effective inhibitors of FtsZ polymerization and also inhibit its GTPase activity. researchgate.net By disrupting FtsZ function, these compounds block bacterial cell division, leading to filamentation and eventual cell death. Molecular docking studies suggest that the compounds interact with the C-terminal interdomain cleft of FtsZ to exert their inhibitory effect. researchgate.net

Antifungal Action Pathways

The benzofuran scaffold is a core component of many compounds exhibiting significant antifungal properties. While the precise mechanisms for 4-Methoxy-3-methylbenzofuran are not extensively detailed, research on related derivatives provides insight into probable action pathways.

One significant mechanism identified for synthetic benzofuran derivatives, such as amiodarone, involves the disruption of fungal intracellular calcium homeostasis. These compounds have been shown to mobilize intracellular Ca2+, a process considered a critical characteristic of their fungicidal activity sigmaaldrich.com. Certain benzofuran derivatives augment the calcium influx into the cytoplasm elicited by other agents, suggesting that their antifungal action is linked to changes in cytoplasmic calcium concentration sigmaaldrich.com.

Another proposed pathway involves the metabolic transformation of benzofuran derivatives within the fungal cell. For instance, benzofuran-5-ols are thought to be metabolized into benzoquinone derivatives. These resulting quinonoid structures are potent antifungal agents, suggesting that the parent compound may act as a pro-drug that is activated within the target fungi researchgate.net.

Furthermore, structure-activity relationship (SAR) studies indicate that the antifungal efficacy of benzofuran derivatives is highly dependent on the substitution patterns on the heterocyclic furan (B31954) ring rather than the aromatic benzene (B151609) portion rsc.org. Halogenated derivatives of benzofurancarboxylic acids, for example, have demonstrated notable activity against various Candida species researchgate.netnih.gov. The combination of a benzofuran ring with other heterocyclic moieties, such as thiazoles, oxadiazoles, and pyrazoles, has also yielded derivatives with good activity against a range of fungal strains nih.gov.

Table 1: Investigated Antifungal Mechanisms of Benzofuran Derivatives

| Proposed Mechanism | Key Features | Relevant Fungal Targets |

|---|---|---|

| Calcium Homeostasis Disruption | Mobilization of intracellular Ca2+; potentiation of Ca2+ influx. sigmaaldrich.com | Cryptococcus neoformans, Aspergillus fumigatus sigmaaldrich.com |

| Metabolic Activation | Conversion of benzofuran-5-ols to cytotoxic benzoquinones. researchgate.net | Candida species, Aspergillus species researchgate.net |

| Enzyme Inhibition | Inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability. researchgate.net | Candida albicans, Candida tropicalis researchgate.net |

Antiviral and Antiparasitic Mechanism Exploration

Benzofuran derivatives have been identified as possessing a range of antiviral and antiparasitic activities, operating through diverse molecular mechanisms rsc.orgnih.govrsc.org.

Antiviral Mechanisms: A key antiviral mechanism recently identified for benzofuran derivatives is the activation of the Stimulator of Interferon Genes (STING) pathway nih.gov. As STING agonists, these compounds induce the production of Type I Interferons (IFN-I), which are crucial components of the innate immune system's response to viral infections nih.gov. This host-targeting mechanism provides a broad-spectrum antiviral effect. The activity is dependent on a functional STING protein, as demonstrated by the induction of IFN-β transcription and the nuclear localization of phosphorylated IRF3 (Interferon Regulatory Factor 3) nih.gov. This mechanism has shown efficacy against human coronaviruses, including SARS-CoV-2 nih.gov.

Other studies have identified benzofuran derivatives with specific activity against viruses like respiratory syncytial virus (RSV) and influenza A, although the precise molecular targets in these cases were not fully elucidated nih.gov. Natural benzofurans, such as ailanthoidol, also exhibit antiviral properties nih.gov.

Antiparasitic Mechanisms: The antiparasitic potential of the benzofuran scaffold has been noted in several reviews rsc.orgresearchgate.net. The natural benzofuran, Conocarpan, has been reported to possess antitrypanosomal activity, suggesting its potential in targeting parasites like Trypanosoma cruzi nih.gov. While detailed mechanistic studies on 4-Methoxy-3-methylbenzofuran are limited, the broader class of benzofuran-containing compounds has been explored for activity against various parasites researchgate.net. The fusion of the benzofuran ring with other heterocyclic systems is a common strategy to enhance these biological activities researchgate.net.

Antioxidant Activity Mechanisms

The antioxidant properties of benzofuran derivatives are a significant area of research, with several mechanisms contributing to their ability to counteract oxidative stress rsc.orgnih.gov. The presence of the methoxy (B1213986) group on the benzofuran ring is believed to play a role in this activity.

The primary antioxidant mechanism for many phenolic compounds, including those with a benzofuran structure, is the donation of a hydrogen atom from a hydroxyl group to neutralize free radicals. This process is a key feature of their free radical scavenging capabilities researchgate.net. In compounds containing methoxy groups, a proposed mechanism involves demethylation followed by a hydrogen atom transfer (HAT) from the resulting hydroxyl group mdpi.com. This converts the reactive free radical into a more stable, non-harmful molecule.

Free Radical Scavenging Capabilities

The ability of benzofuran derivatives to scavenge free radicals is a cornerstone of their antioxidant activity. This capacity is typically evaluated using assays that measure the quenching of stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

The mechanism of scavenging involves the transfer of a hydrogen atom (HAT) or an electron (Single Electron Transfer, SET) to the radical species. For phenolic benzofurans, the HAT mechanism is often favored. The efficiency of this process is influenced by the substitution pattern on the benzofuran ring system. Electron-donating groups, such as methoxy and hydroxyl groups, can enhance radical scavenging activity by stabilizing the resulting antioxidant radical through resonance. Theoretical studies suggest that for methoxy-containing compounds, demethylation can precede the hydrogen atom transfer, creating a more reactive hydroxyl group that readily donates a hydrogen atom to quench a radical mdpi.com.

Inhibition of Lipid Peroxidation Processes

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that damages cell membranes and other lipid-containing structures. Benzofuran derivatives have been shown to inhibit this process effectively.

One key mechanism is the interruption of the radical chain reaction. By scavenging the peroxyl radicals (ROO•) that propagate the chain, these antioxidants prevent the formation of lipid hydroperoxides and halt the cascade of damage. A study on the synthetic benzofuran antioxidant BO-653 demonstrated its ability to inhibit plasma lipid peroxidation more efficiently than vitamin E nih.gov.

A more complex mechanism has been described for related coumarin (B35378) structures, which may also be relevant to benzofurans. Certain dioxygenated 4-methylcoumarins inhibit lipid peroxidation by forming a stable ternary complex with adenosine (B11128) diphosphate (B83284) (ADP) and ferric ions (Fe³⁺) sci-hub.se. This complexation prevents the formation of the ADP-perferryl ion, a key initiator of the oxygen radical species that trigger lipid peroxidation sci-hub.se. This chelation of transition metals is a crucial secondary antioxidant mechanism, as it prevents the metal-catalyzed generation of the initial free radicals.

Neuroprotective Activity Mechanisms

The neuroprotective potential of benzofuran derivatives has been investigated, particularly in the context of neurodegenerative diseases like Alzheimer's disease. The primary mechanism explored is the interference with pathological protein aggregation.

Inhibition of Amyloid-beta Fibril Formation

A pathological hallmark of Alzheimer's disease is the aggregation of the amyloid-beta (Aβ) peptide into insoluble fibrils, which form senile plaques in the brain. A series of benzofuran derivatives have been identified as potent inhibitors of this fibril formation process capes.gov.brnih.gov.

The molecular mechanism underlying this inhibition is believed to involve the direct binding of the benzofuran compound to the Aβ peptide nih.gov. Studies suggest the existence of a specific recognition site on the Aβ molecule for benzofurans. The binding of the compound to this site appears to interfere with the conformational changes required for the peptide to self-assemble into fibrils capes.gov.brnih.gov.

Interestingly, the inhibitory action also appears to be associated with the self-aggregation of the benzofuran compounds themselves capes.gov.brnih.gov. This suggests a complex mechanism where the compound aggregates may interact with early oligomeric species of Aβ, diverting them from the fibrillization pathway. This is supported by studies on aminostyrylbenzofuran derivatives, which are also potent inhibitors of Aβ fibril formation researchgate.netgoogle.com.

Table 2: Summary of Mechanistic Findings for Benzofuran Derivatives

| Biological Activity | Specific Mechanism | Molecular Action |

|---|---|---|

| Antifungal | Disruption of Ca2+ Homeostasis sigmaaldrich.com | Mobilizes intracellular calcium, altering cell function. |

| Antiviral | STING Agonism nih.gov | Induces Type I Interferon production, activating innate immunity. |

| Antioxidant | Free Radical Scavenging researchgate.netmdpi.com | Donates hydrogen atoms (HAT mechanism) to neutralize radicals. |

| Antioxidant | Inhibition of Lipid Peroxidation nih.govsci-hub.se | Interrupts radical chain reactions; chelates metal ions. |

| Neuroprotective | Inhibition of Aβ Fibril Formation capes.gov.brnih.gov | Binds to Aβ peptide, preventing aggregation and fibril assembly. |

Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase)

Anti-inflammatory Action Mechanisms

The anti-inflammatory potential of various benzofuran-containing molecules has been explored. For example, certain heterocyclic/benzofuran hybrids have been shown to exert anti-inflammatory effects by inhibiting the generation of nitric oxide (NO) and down-regulating the secretion of pro-inflammatory factors like TNF-α and IL-6. harvard.edu The underlying mechanism for some of these compounds involves the inhibition of the NF-κB and MAPK signaling pathways. harvard.edu While these findings highlight the potential of the benzofuran scaffold in developing anti-inflammatory agents, specific studies elucidating the anti-inflammatory action mechanisms of 4-Methoxy-3-methylbenzofuran are not described in the available scientific literature.

Elucidation of Other Specific Biological Target Interactions

The inhibition of Cytochrome P450 enzymes, such as CYP2A6, is a significant area of research, particularly in the context of drug metabolism and smoking cessation. semanticscholar.org Various benzofuran and coumarin derivatives have been investigated as potential inhibitors of CYP2A6. nih.gov For instance, studies on dimethoxybenzofuran derivatives have identified compounds with potent and selective inhibitory activity against CYP2A6. semanticscholar.org However, specific kinetic data, such as IC50 or Ki values, for the inhibition of CYP2A6 or other CYP isoforms by 4-Methoxy-3-methylbenzofuran are not provided in the reviewed research.

Lysine-Specific Demethylase 1 (LSD1) has emerged as a therapeutic target in oncology. nih.gov Research in this area has led to the development of various LSD1 inhibitors. One study reported a new class of benzofuran acylhydrazones as potent LSD1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These compounds, such as 4-Hydroxy-3-methylbenzofuran-2-carbohydrazones, are structurally related to 4-Methoxy-3-methylbenzofuran. nih.gov However, direct evidence and specific data on the LSD1 inhibitory activity of 4-Methoxy-3-methylbenzofuran itself are not present in the available literature.

The urokinase-type plasminogen activator (uPA) system is a target for anti-cancer therapies due to its role in tumor invasion and metastasis. nih.govjci.org The development of uPA inhibitors has explored various chemical scaffolds. While numerous compounds, including amiloride (B1667095) derivatives and other small molecules, have been identified as uPA inhibitors, there is no specific mention or data in the reviewed scientific literature regarding the inhibition of uPA by 4-Methoxy-3-methylbenzofuran. nih.govnih.gov

The search for novel antiviral agents against plant pathogens like the Tobacco Mosaic Virus (TMV) is an ongoing area of research. nih.gov Studies have investigated the anti-TMV activity of various natural and synthetic compounds. For example, certain alkaloids have been shown to inhibit TMV through different modes of action, including inactivation, proliferation inhibition, and protection effects. nih.gov While the antiviral potential of diverse chemical structures is being explored, there is no information available in the reviewed literature that specifically describes the anti-TMV activity or the mechanistic action of 4-Methoxy-3-methylbenzofuran.

Rational Design and Novel Derivative Synthesis Strategies

Principles of Rational Design for Advanced Benzofuran (B130515) Scaffolds

Rational drug design for advanced benzofuran scaffolds, including those derived from 4-methoxy-3-methylbenzofuran, is grounded in a multidisciplinary understanding of the target biology and chemical principles. A key principle is the identification and validation of a biological target, such as an enzyme or receptor, implicated in a disease process. For instance, the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli has been identified as a target for developing novel antivirulence compounds, with the benzofuran scaffold serving as a starting point for inhibitor design. nih.govmdpi.comlatrobe.edu.aulatrobe.edu.aucfbd.org.au

Structure-based drug design is a fundamental aspect of this rational approach. This involves elucidating the three-dimensional structure of the target, often in complex with a ligand, using techniques like X-ray crystallography. mdpi.comlatrobe.edu.au This structural information provides invaluable insights into the binding site's topography, identifying key amino acid residues and pockets that can be exploited for designing more potent and selective inhibitors. By understanding these molecular interactions, chemists can strategically modify the benzofuran scaffold to optimize its fit within the binding site, thereby enhancing its biological activity.

Another key principle is the consideration of physicochemical properties early in the design process. Properties such as solubility, permeability, and metabolic stability are crucial for determining the ultimate success of a drug candidate. Computational tools are often employed to predict these properties, allowing for the in silico screening of virtual compounds before committing to their synthesis. This predictive approach helps to prioritize derivatives with a higher probability of possessing drug-like characteristics.

Targeted Diversification and Optimization at Peripheral and Core Positions

Targeted diversification of the 4-methoxy-3-methylbenzofuran core is a key strategy for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profile of its derivatives. This involves the systematic modification of both the peripheral positions and the core benzofuran ring system itself.

Peripheral Diversification:

The peripheral positions of the benzofuran scaffold, such as the C2, C5, C6, and C7 positions, offer multiple handles for chemical modification. For instance, in the development of inhibitors for MAP kinase-interacting kinases (Mnks), a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were synthesized with various substituents at the C2 position. nih.gov This targeted diversification at a peripheral position led to the identification of compounds with potent inhibitory activity. nih.gov

Similarly, in the context of developing antivirulence compounds targeting E. coli DsbA, substituted phenyl groups were introduced at the 5- and 6-positions of the benzofuran scaffold using Suzuki-Miyaura coupling. nih.gov Further elaboration at the C2 position of a 6-(m-methoxy)phenyl analogue allowed for the exploration of a more polar region of the binding groove. nih.gov The introduction of halogen atoms, such as bromine, chlorine, or fluorine, at various positions of the benzofuran ring has also been shown to significantly increase anticancer activities in certain derivatives. nih.gov

Core Optimization:

The following table summarizes examples of targeted diversification strategies for benzofuran scaffolds:

| Position of Modification | Type of Modification | Rationale/Observed Effect |

| C2 | Introduction of various substituents on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide | To explore SAR for Mnk inhibition, leading to potent inhibitors. nih.gov |

| C5 and C6 | Installation of substituted phenyl groups via Suzuki-Miyaura coupling | To probe the hydrophobic binding groove of E. coli DsbA. nih.gov |

| C2 (on a 6-substituted benzofuran) | Introduction of further groups | To extend into more polar regions of the DsbA binding groove. nih.gov |

| Various | Halogenation (Br, Cl, F) | Increased anticancer activity. nih.gov |

Hybridization Strategies Incorporating the Benzofuran Core with Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target profile. The 4-methoxy-3-methylbenzofuran scaffold serves as a versatile anchor for the attachment of other biologically active moieties.

This approach has been successfully employed to design novel anti-inflammatory agents by creating hybrids of benzofuran with various nitrogen-containing heterocycles such as piperazine, tetrazole, and imidazole. nih.gov The rationale behind this strategy is to combine the known anti-inflammatory properties of the benzofuran core with the pharmacological activities of the heterocyclic fragments. The length of the linker connecting the two pharmacophores can also be varied to optimize the biological activity. nih.gov

In the realm of anticancer drug discovery, benzofuran has been hybridized with chalcones, another class of compounds known for their cytotoxic effects. nih.gov The resulting benzofuran-chalcone hybrids have demonstrated significant anticancer potential. nih.gov Similarly, the fusion of benzofuran with oxadiazole and triazole rings has yielded hybrid derivatives with substantial anticancer activity. nih.gov

The following table provides examples of hybridization strategies involving the benzofuran core:

| Hybridized Pharmacophore | Therapeutic Area | Reference |

| Piperazine | Anti-inflammatory | nih.gov |

| Tetrazole | Anti-inflammatory | nih.gov |

| Imidazole | Anti-inflammatory | nih.gov |

| Chalcone | Anticancer | nih.gov |

| Oxadiazole | Anticancer | nih.gov |

| Triazole | Anticancer | nih.gov |

Fragment-Based Approaches in Benzofuran Derivative Design

Fragment-based drug discovery (FBDD) is a rational design strategy that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then elaborated and optimized to generate more potent lead compounds. The benzofuran scaffold itself can be considered a key fragment that can be grown or linked to other fragments to enhance its binding affinity.

A notable example of this approach is the development of inhibitors for E. coli DsbA. nih.govmdpi.comlatrobe.edu.au A fragment library was screened, and a benzofuran-containing fragment was identified as a hit with weak affinity. mdpi.com This initial fragment was then systematically elaborated at various positions around the benzofuran scaffold. mdpi.comlatrobe.edu.au X-ray crystallography played a crucial role in this process, providing structural information on how the elaborated analogues bound to the hydrophobic groove of the enzyme. mdpi.comlatrobe.edu.au This structure-guided elaboration led to the development of benzofuran derivatives with improved binding affinity. mdpi.com

In another application of FBDD, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized as Mnk inhibitors. nih.gov This work demonstrates how a specific substituted benzofuran can serve as a core fragment for further optimization. The docking studies of the most potent compound from this series revealed strong interactions with the target enzyme, validating the fragment-based design approach. nih.gov

The FBDD process for benzofuran derivatives typically involves the following steps:

Fragment Screening: A library of small molecules is screened to identify fragments that bind to the target protein.

Hit Validation: The binding of the identified fragments is confirmed and characterized using biophysical techniques such as NMR and X-ray crystallography. mdpi.comlatrobe.edu.au

Fragment Elaboration: The initial fragment hit is chemically modified to increase its size and interactions with the target, thereby improving its potency. This can involve growing the fragment to occupy adjacent pockets or linking it with other fragments that bind nearby.

Lead Optimization: The elaborated fragments are further refined to improve their pharmacological properties, including potency, selectivity, and drug-like characteristics.

Future Perspectives and Emerging Avenues in 4 Methoxy 3 Methylbenzofuran Research

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules, aiming to reduce the environmental impact of chemical processes. For the synthesis of 4-Methoxy-3-methylbenzofuran and its derivatives, future methodologies are expected to move away from traditional, often harsh, reaction conditions towards more sustainable alternatives.

Recent advancements in the synthesis of substituted benzofurans have showcased the utility of various catalytic systems that promote efficiency and reduce waste. nih.govacs.org Palladium- and copper-based catalysts, for instance, have been effectively used in one-pot synthesis strategies, which streamline the manufacturing process by reducing the number of purification steps and minimizing solvent usage. nih.govacs.org The use of eco-friendly deep eutectic solvents (DES) is another promising avenue that is being explored. acs.org

Future research in the green synthesis of 4-Methoxy-3-methylbenzofuran will likely focus on the development of novel catalytic systems with higher efficiency and selectivity. This includes the exploration of reusable solid-supported catalysts and biocatalysts to further enhance the sustainability of the synthesis. Moreover, the use of alternative energy sources such as microwave and ultrasound irradiation to accelerate reaction times and improve yields under milder conditions is a key area of investigation.

| Catalytic System | Green Solvent/Conditions | Advantages |